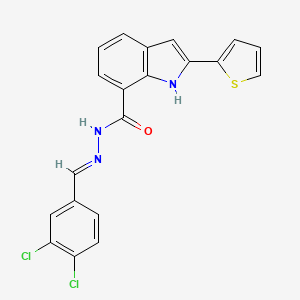![molecular formula C16H12ClFN2OS B5517703 5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5517703.png)
5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to 5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile typically involves multistep organic reactions. These may include acetylation, nitration, and the use of Raney nickel and hydrazine hydrate for reduction processes. Subsequent treatments often involve carbon disulfide to introduce thio groups, followed by condensation reactions with chloroacetic acid and cyclization in acetic anhydride and pyridine to yield the desired heterocyclic systems (H. K. Pujari et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the use of 1H NMR spectral data has been pivotal in assigning structural configurations to isomers in related heterocyclic systems (H. K. Pujari et al., 1990).
Chemical Reactions and Properties
Compounds like 5-acetyl-2-[(2-chloro-6-fluorobenzyl)thio]-6-methylnicotinonitrile participate in various chemical reactions, including condensation with 1,2-dibromoethane, leading to sym-bis derivatives, indicating their reactive nature towards forming more complex structures (H. K. Pujari et al., 1990).
科学的研究の応用
Antimicrobial Activity
- Thiophene Derivatives : Tetrasubstituted 2-acetylthiophene derivatives, which are structurally similar to the compound , have shown potent antimicrobial activity, particularly against Pseudomonas aeruginosa, surpassing the efficacy of standard drugs like gentamicin (Mabkhot et al., 2016).
Anti-Helicobacter pylori Activity
- Thiadiazole Derivatives : Compounds containing a 2-chloro-6-fluorobenzylthio moiety have exhibited significant inhibitory activity against Helicobacter pylori, with some derivatives outperforming the standard drug metronidazole (Mohammadhosseini et al., 2009).
Anti-Cancer Activity
- Benzopyrans and Pyridines : Fluorosubstituted benzo[b]pyrans and pyridine derivatives have demonstrated anticancer activity, particularly against lung cancer, at lower concentrations compared to 5-fluorodeoxyuridine (Hammam et al., 2005).
- Benzothiazole Derivatives : Benzothiazole derivatives have shown promise as anticancer agents. Specific substitutions on the benzothiazole scaffold can modulate antitumor properties (Osmaniye et al., 2018).
Anticonvulsant Agents
- Benzothiazole Derivatives : Newly synthesized benztriazoles with mercapto-triazole and other heterocycle substituents were found to have significant anticonvulsant activity and lower neurotoxicity, making them potential anticonvulsant agents (Liu et al., 2016).
Treatment of Alzheimer’s Disease
- Aminobenzofuran Derivatives : A series of 3-aminobenzofuran derivatives have been synthesized and shown potent inhibition of enzymes linked to Alzheimer's disease. Particularly, compounds with a 2-fluorobenzyl moiety exhibited the best inhibitory activity (Hasanvand et al., 2022).
Antioxidant Agents
- Thiazole Derivatives : Synthesized 5-arylazo-2-chloroacetamido thiazole derivatives have been explored for their antioxidant efficacy through molecular docking studies, showing potential as antioxidant agents (Hossan, 2020).
Safety and Hazards
The safety data sheet for 2-chloro-6-fluorobenzyl bromide, a related compound, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
5-acetyl-2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-methylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2OS/c1-9-12(10(2)21)6-11(7-19)16(20-9)22-8-13-14(17)4-3-5-15(13)18/h3-6H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDXAOUSFPJEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC2=C(C=CC=C2Cl)F)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-benzofuran-2-ylcarbonyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5517632.png)
![4'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5517640.png)
![methyl 3-[(1-piperidinylcarbonothioyl)amino]benzoate](/img/structure/B5517644.png)

![1-cyclohexyl-4-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5517674.png)
![6-{[4-(3-chlorophenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5517680.png)

![2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5517694.png)

![4-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5517711.png)

![N-{[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5517726.png)
![1-{[4-(3-biphenylyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}cyclopropanecarboxamide](/img/structure/B5517734.png)